Elaidyl-sulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

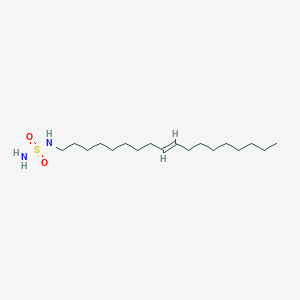

Elaidyl-sulfamide is a sulfamoyl analogue of oleoylethanolamide (OEA). ES is a lipid mediator of satiety that works through the peroxisome proliferator-activated receptor alpha (PPARα).

Aplicaciones Científicas De Investigación

Pharmacological Profile and Mechanism of Action

Elaidyl-sulfamide has been characterized as a lipid mediator that influences satiety and body weight regulation. It mimics the action of oleoylethanolamide by activating PPARα, which plays a critical role in lipid metabolism and energy homeostasis. Key findings regarding its pharmacological profile include:

- Weight Management : In studies involving obese male rats, this compound administration resulted in significant reductions in food intake and body weight gain. The compound demonstrated a dose-dependent effect on reducing plasma cholesterol levels and improving hepatic function by lowering transaminase activity, indicative of enhanced liver health .

- Gene Regulation : Treatment with this compound induced the expression of thermogenic regulatory genes such as uncoupling proteins (UCP1, UCP2, UCP3) in brown adipose tissue, suggesting its role in promoting thermogenesis . Additionally, it modulated the expression of cholesterol and lipid metabolism regulatory genes, including sterol response element-binding proteins (SREBF1 and SREBF2) and their regulatory proteins INSIG1 and INSIG2 .

Comparative Studies with Oleoylethanolamide

This compound has been compared to its parent compound, oleoylethanolamide, to evaluate its efficacy in metabolic disorders:

| Parameter | This compound | Oleoylethanolamide |

|---|---|---|

| Weight Loss | Significant | Moderate |

| Plasma Cholesterol Reduction | Significant | Moderate |

| Hepatic Function Improvement | Enhanced | Moderate |

| Induction of Thermogenic Genes | Strong | Moderate |

Studies indicate that this compound may have superior effects compared to oleoylethanolamide in terms of weight management and metabolic regulation .

Case Study 1: Obesity Model in Rats

In a controlled study, obese male rats were treated with this compound for seven days. The results showed:

- Reduction in Food Intake : A marked decrease in caloric consumption was observed.

- Weight Loss : Average weight loss was noted to be significantly higher than control groups.

- Cholesterol Levels : Plasma cholesterol levels decreased by approximately 30% compared to baseline measurements .

Case Study 2: Insulin Sensitivity

Another study investigated the long-term effects of this compound on insulin sensitivity:

- After prolonged treatment, there was an increase in hyperglycemia and insulin resistance, indicating potential limitations for clinical application despite initial positive outcomes regarding weight loss .

Therapeutic Potential

The therapeutic applications of this compound are promising but require further investigation due to observed side effects such as insulin resistance. Its ability to regulate lipid metabolism positions it as a candidate for developing treatments targeting obesity and metabolic syndrome.

Propiedades

Número CAS |

945009-57-4 |

|---|---|

Fórmula molecular |

C18H38N2O2S |

Peso molecular |

346.6 g/mol |

Nombre IUPAC |

(E)-1-(sulfamoylamino)octadec-9-ene |

InChI |

InChI=1S/C18H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(19,21)22/h9-10,20H,2-8,11-18H2,1H3,(H2,19,21,22)/b10-9+ |

Clave InChI |

VIGWMDIVSRLQST-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCNS(=O)(=O)N |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCCNS(=O)(=O)N |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCNS(=O)(=O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Elaidyl-sulfamide; Elaidylsulfamide; Elaidyl sulfamide; ES; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.